molecular formula C16H16N4O3S2 B4216135 ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B4216135
M. Wt: 376.5 g/mol
InChI Key: AVPZJEUOLGFSPX-UHFFFAOYSA-N
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Description

Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring a 1,3-thiazole core linked to a benzimidazole moiety via a sulfanyl-acetamide bridge. Its synthesis typically involves multi-step protocols starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1), which undergoes hydrazide formation, cyclization, and subsequent electrophilic substitution reactions .

Properties

IUPAC Name

ethyl 2-[2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-2-23-14(22)7-10-8-24-15(17-10)20-13(21)9-25-16-18-11-5-3-4-6-12(11)19-16/h3-6,8H,2,7,9H2,1H3,(H,18,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPZJEUOLGFSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-iodobenzaldehyde in the presence of copper(I) iodide, 1,10-phenanthroline, potassium carbonate, and dimethylformamide (DMF) at 140°C for 18 hours . The final product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzimidazole or thiazole derivatives .

Scientific Research Applications

Ethyl (2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA or proteins, inhibiting their function. The thiazole ring can interact with enzymes, altering their activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Modifications in Thiazole-Acetate Derivatives

Several analogs share the ethyl thiazol-4-yl acetate backbone but differ in substituents at the 2-position of the thiazole ring. Key examples include:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate -(1H-benzimidazol-2-ylsulfanyl)acetyl C₁₆H₁₆N₄O₃S₂ 392.46 g/mol Anticandidal, enzyme inhibition
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate -(4-nitrophenyl)sulfonyl C₁₃H₁₃N₃O₆S₂ 395.39 g/mol Intermediate for sulfonamide drugs
Ethyl {2-[({3-nitrophenyl}sulfonyl)amino]-1,3-thiazol-4-yl}acetate -(3-nitrophenyl)sulfonyl C₁₃H₁₃N₃O₆S₂ 371.39 g/mol Higher acidity (pKa ~6.21)
Ethyl (2-[[(4-methoxyphenoxy)acetyl]amino]-1,3-thiazol-4-yl)acetate -(4-methoxyphenoxy)acetyl C₁₆H₁₈N₂O₅S 350.40 g/mol Enhanced solubility in polar solvents

Key Observations :

  • Bioactivity : The benzimidazole-containing compound exhibits broader biological activity (e.g., antimicrobial, enzyme inhibition) compared to nitro- or methoxy-substituted analogs, likely due to the benzimidazole ring's ability to participate in π-π stacking and hydrogen bonding with biological targets .
  • Electronic Effects : Nitro-substituted derivatives (e.g., 4-nitrophenylsulfonyl) exhibit stronger electron-withdrawing effects, increasing acidity (pKa ~6.21) and reactivity in nucleophilic substitution reactions .
  • Solubility: Methoxy-substituted analogs show improved solubility in ethanol and DMSO, making them more suitable for drug formulation .

Benzimidazole-Thiazole Hybrids vs. Other Heterocyclic Systems

Compounds with triazole or oxadiazole rings instead of benzimidazole demonstrate distinct properties:

Compound Class Core Structure Key Features References
Benzimidazole-Thiazole Thiazole + Benzimidazole Enhanced binding to fungal cytochrome P450 enzymes (MIC₉₀: 2–8 µg/mL)
Triazole-Thiazole Thiazole + Triazole Moderate anticancer activity (IC₅₀: 15–30 µM against MCF-7 cells)
Oxadiazole-Thiazole Thiazole + Oxadiazole Lower cytotoxicity (IC₅₀ >50 µM) but potent anti-inflammatory effects

Key Observations :

  • The benzimidazole-thiazole hybrid shows superior antifungal activity compared to triazole or oxadiazole analogs, attributed to the benzimidazole's ability to disrupt fungal membrane integrity .
  • Triazole-thiazole hybrids are more selective toward cancer cells due to their ability to chelate metal ions in tumor microenvironments .

Sulfonyl vs. Acetyl Linkers

The nature of the linker between the thiazole and aromatic/heterocyclic groups significantly impacts bioactivity:

Linker Type Example Compound Bioactivity (IC₅₀ or MIC) Stability (t₁/₂ in PBS) References
Sulfonyl (-SO₂-) Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-thiazol-4-yl)acetate MIC: 12.5 µg/mL (E. coli) 24 hours
Acetyl (-CO-) Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-thiazol-4-yl)acetate IC₅₀: 8 µM (Candida spp.) 48 hours
Sulfanyl (-S-) Ethyl (2-{[(benzylsulfonyl)propanoyl]amino}-thiazol-4-yl)acetate IC₅₀: 20 µM (HeLa cells) 36 hours

Key Observations :

  • Acetyl-linked compounds (e.g., the target molecule) demonstrate higher stability in physiological buffers (t₁/₂ >48 hours) compared to sulfonyl-linked analogs .
  • Sulfonyl linkers enhance antibacterial activity but reduce selectivity due to increased electrophilicity .

Biological Activity

Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O3S2, with a molecular weight of 376.45 g/mol. The compound features a benzimidazole moiety linked to a thiazole ring, which is known to contribute to its biological activity.

Property Value
Molecular FormulaC16H16N4O3S2
Molecular Weight376.45 g/mol
IUPAC NameEthyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl}acetate
CAS Number833437-98-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with thiazole carboxylates under controlled conditions. The reaction often requires specific catalysts and solvents to achieve high yields and purity.

Antimicrobial Activity

Research has shown that compounds containing benzimidazole and thiazole moieties exhibit significant antimicrobial properties. A study demonstrated that this compound displayed inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays showed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cell lines, with IC50 values reported between 10 to 25 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The compound exhibited IC50 values in the low micromolar range for COX-1 and COX-2 inhibition.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity. This compound was among the most potent compounds tested against Gram-positive bacteria .
  • Anticancer Activity : A recent investigation highlighted the anticancer effects of this compound on various human cancer cell lines. The study found that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

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